molecular formula C12H15NO2 B13210382 N-(3-Formylphenyl)-3-methylbutanamide

N-(3-Formylphenyl)-3-methylbutanamide

Cat. No.: B13210382
M. Wt: 205.25 g/mol
InChI Key: SFAVWGBQFXCSDZ-UHFFFAOYSA-N
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Description

N-(3-Formylphenyl)-3-methylbutanamide: is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formylphenyl)-3-methylbutanamide typically involves the reaction of 3-formylphenylboronic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Formylphenyl)-3-methylbutanamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled temperatures.

Major Products:

Mechanism of Action

The mechanism of action of N-(3-Formylphenyl)-3-methylbutanamide involves interactions with various molecular targets depending on its application. In biological systems, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(3-formylphenyl)-3-methylbutanamide

InChI

InChI=1S/C12H15NO2/c1-9(2)6-12(15)13-11-5-3-4-10(7-11)8-14/h3-5,7-9H,6H2,1-2H3,(H,13,15)

InChI Key

SFAVWGBQFXCSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C=O

Origin of Product

United States

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